Physicochemical Drug-Likeness Profile: Head-to-Head Comparison with the Two Closest Commercially Available 2-(4-Methoxyphenethyl) Analogs
The target compound occupies a distinct region of oral drug-like chemical space compared with its two closest commercially catalogued analogs that share the identical 2-(4-methoxyphenyl)ethyl substituent. Relative to J108-0415 (7-(3,4,5-trimethoxyphenyl)), the target presents a 100-Da lower molecular weight (320.35 vs 420.47), a 0.82-unit lower logP (2.75 vs 3.57), and one fewer hydrogen-bond acceptor (6 vs 7), placing it more comfortably within CNS MPO-desirable property ranges . Relative to J108-0465 (7-(pyridin-3-yl)), the target shows a 17.9 Ų higher TPSA (65.85 vs 47.99) and one additional H-bond acceptor (6 vs 5), which may confer differentiated permeability and efflux-transporter recognition profiles . These differences arise directly from the replacement of the 3,4,5-trimethoxyphenyl or pyridin-3-yl group at position 7 with the furan-2-yl moiety.
| Evidence Dimension | Physicochemical drug-likeness profile (MW, logP, TPSA, HBA) |
|---|---|
| Target Compound Data | MW 320.35 g/mol, clogP 2.75, TPSA 65.85 Ų, HBA 6, HBD 0, RB 3 |
| Comparator Or Baseline | J108-0415: MW 420.47, logP 3.57, PSA 61.45, HBA 7. J108-0465: MW 331.38, logP 2.63, PSA 47.99, HBA 5. |
| Quantified Difference | ΔMW = −100.12 (vs J108-0415), −11.03 (vs J108-0465). ΔlogP = −0.82 (vs J108-0415), +0.12 (vs J108-0465). ΔTPSA = +4.40 Ų (vs J108-0415), +17.86 Ų (vs J108-0465). |
| Conditions | Computed physicochemical properties from ChemDiv catalog entries (J108-0415, J108-0465) and Sildrug/ECBD computed database (target compound). All values are in silico predictions. |
Why This Matters
For CNS-targeted programmes, MW < 400 and logP < 3 are critical lead-selection filters; the target compound satisfies both thresholds whereas J108-0415 fails on MW, making the target the preferred entry point for neuroscience-focused screening cascades.
